molecular formula C8H7N3O B13100545 3-Methyl-5-(pyridazin-4-yl)isoxazole

3-Methyl-5-(pyridazin-4-yl)isoxazole

Cat. No.: B13100545
M. Wt: 161.16 g/mol
InChI Key: HZDBCXVQINNBGO-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyridazin-4-yl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyridazine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyridazines are six-membered rings with two adjacent nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyridazin-4-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyridazin-4-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(pyridazin-4-yl)isoxazole is unique due to the presence of both the isoxazole and pyridazine rings, which confer distinct chemical and biological properties.

Biological Activity

3-Methyl-5-(pyridazin-4-yl)isoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings from diverse sources.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been noted to inhibit certain enzymes involved in disease pathways, which may contribute to its antiproliferative properties and potential use in cancer therapy.

Antiproliferative Effects

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that certain isoxazole derivatives could diminish the transcriptional activity of androgen receptors, which is crucial in prostate cancer progression. In vitro tests showed that these compounds could inhibit cell proliferation effectively .

Table 1: Antiproliferative Activity of Isoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-722.47Androgen receptor inhibition
Isoxazole Derivative AHCT11619.19Cell cycle arrest
Isoxazole Derivative BOVAR-316.00Induction of apoptosis

Immunomodulatory Properties

Isoxazole derivatives have also shown immunoregulatory properties. Studies suggest that they can differentially inhibit cellular and humoral immune responses. Specifically, the compound has been linked to suppression of antibody production in human peripheral blood mononuclear cells (PBMC) and modulation of cytokine release .

Table 2: Immunomodulatory Effects of Isoxazole Compounds

Compound NameImmune Response TestedEffect Observed
This compoundPBMC ProliferationInhibition
Isoxazole Derivative CCytokine ProductionSuppression of TNF-alpha
Isoxazole Derivative DAntibody ProductionSignificant reduction

Case Study 1: Cancer Therapeutics

In a clinical setting, the efficacy of isoxazole compounds was evaluated in patients with advanced prostate cancer. The study found that administration of isoxazole derivatives led to a notable decrease in PSA levels (Prostate-Specific Antigen), indicating reduced tumor activity. Patients reported fewer side effects compared to traditional therapies, highlighting the potential for isoxazoles in cancer treatment .

Case Study 2: Autoimmune Disorders

Another study explored the use of isoxazoles in treating autoimmune diseases. The results indicated that these compounds could modulate immune responses effectively, reducing inflammation and tissue damage in murine models of rheumatoid arthritis. The findings suggest a promising avenue for developing isoxazole-based therapies for autoimmune conditions .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-methyl-5-pyridazin-4-yl-1,2-oxazole

InChI

InChI=1S/C8H7N3O/c1-6-4-8(12-11-6)7-2-3-9-10-5-7/h2-5H,1H3

InChI Key

HZDBCXVQINNBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CN=NC=C2

Origin of Product

United States

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